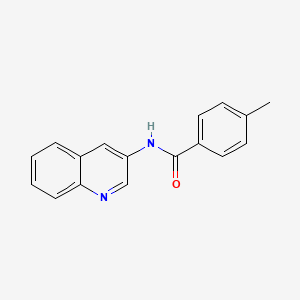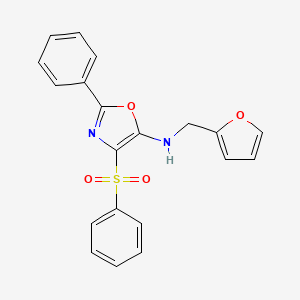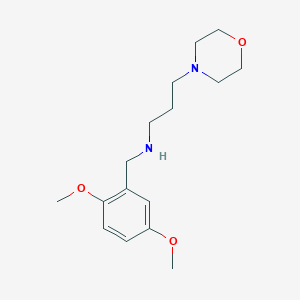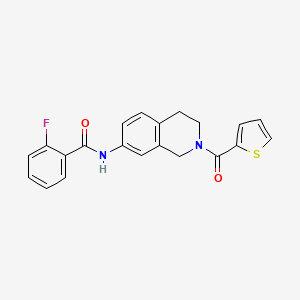![molecular formula C21H22N2O B2955859 N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide CAS No. 941895-90-5](/img/structure/B2955859.png)
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is a compound that belongs to the class of naphthalimide derivatives. These compounds are known for their unique photophysical properties and have been extensively studied for their applications in various fields such as photoinitiators, organic light-emitting diodes (OLEDs), and biological sensors .
Wirkmechanismus
Mode of Action
The compound’s mode of action is likely to involve interaction with its targets, leading to changes in cellular processes. For instance, if the compound acts as a DNA intercalator, it could insert itself between the DNA base pairs, disrupting the DNA structure and inhibiting DNA replication . This could lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The downstream effects could include cell cycle arrest, apoptosis, and reduced tumor growth in the context of cancer .
Pharmacokinetics
Similar compounds have been found to exhibit rapid clearance from the blood and major organs, with low and variable uptake in tumors . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a DNA intercalator and topoisomerase inhibitor, the results could include disruption of DNA structure, inhibition of DNA replication and transcription, cell cycle arrest, and induction of apoptosis . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s action could be influenced by the specific cellular and tissue environments in the body, including the presence of various enzymes, proteins, and other biomolecules .
Biochemische Analyse
Biochemical Properties
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is a derivative of 1,8-naphthalimide . It has been found to exhibit unique photophysical properties, including the generation of semi-stable radical anion species via photo-induced electron transfer from a carboxy group . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner that involves electron transfer.
Cellular Effects
Related 1,8-naphthalimide derivatives have been shown to exhibit significant activity against various types of cancer cells . These compounds can induce cell cycle arrest and apoptotic cell death in cancer cells, suggesting that this compound may have similar effects.
Molecular Mechanism
It is known that 1,8-naphthalimide derivatives can act as free radical photoinitiators . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules that involve the generation of free radicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-(dimethylamino)-2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,8-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Another naphthalimide derivative with similar photophysical properties.
N-[2-(trimethylammonium)ethyl]-1,8-naphthalimide: A derivative with enhanced water solubility and used in biological applications.
Uniqueness
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is unique due to its specific structural features that confer distinct photophysical properties, making it highly effective in applications such as photoinitiation and fluorescence-based detection .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-23(2)20(17-10-4-3-5-11-17)15-22-21(24)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUADKQDGOCCPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-(dimethylamino)phenyl]-2-(2-ethylphenoxy)acetamide](/img/structure/B2955776.png)
![1-[(4-methylphenyl)methyl]-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2955779.png)
![2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2955780.png)



![N'-(3-chloro-2-methylphenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2955785.png)
![4-Ethyl-5-fluoro-6-{5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B2955787.png)

![4-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2955794.png)
![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)
![N-benzyl-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2955796.png)
![4-(diethylamino)-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2955797.png)

